molecular formula C16H13NO2S2 B2488859 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole CAS No. 861208-05-1

4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole

Cat. No. B2488859
CAS RN: 861208-05-1
M. Wt: 315.41
InChI Key: UFFMPOBELCJXBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole and its derivatives involves cyclocondensation reactions, characterized by the interaction of dithiocarbamate and 2-bromo-1-(4-methylsulfonylphenyl)ethanone, followed by dehydration with H2SO4. These processes result in novel derivatives with potential as COX-2 inhibitors, highlighting the compound's relevance in medicinal chemistry research (Emami & Foroumadi, 2006).

Molecular Structure Analysis

X-ray crystallography has played a crucial role in determining the molecular structure of related tetrazole derivatives, providing insights into the spatial arrangement and bonding patterns of the atoms within the molecule. Such studies offer foundational knowledge for understanding the compound's chemical behavior and potential interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to undergo various functional group transformations and participate in the synthesis of complex molecules. These reactions are pivotal for the creation of compounds with specific chemical properties and biological activities, underscoring the versatility of the thiazole scaffold in synthetic chemistry (Saeed, Mumtaz, & Flörke, 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Understanding these properties aids in the formulation and design of new materials and pharmaceutical agents (Sherif, 1996).

Chemical Properties Analysis

Investigations into the chemical properties of this compound focus on its reactivity, stability, and interaction with other molecules. These studies are fundamental for the development of chemical processes and the synthesis of compounds with desired functionalities (Murai, Furukawa, & Yamaguchi, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of COX-2 Inhibitors

    Novel derivatives of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione, synthesized as potential COX-2 inhibitors, were described by Emami and Foroumadi (2006). These compounds were synthesized through cyclocondensation and characterized using NMR, IR, and mass spectral data (Emami & Foroumadi, 2006).

  • Photophysical Properties of Thiazoles

    A study by Murai et al. (2018) involved the synthesis of thiazoles with sulfur-containing functional groups and examined their photophysical properties. These thiazoles showed potential in material sciences, hazardous compound sensing, and biomolecular sciences (Murai et al., 2018).

  • Antimicrobial Agents

    Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. These included derivatives of thiazole and thiophene (Darwish et al., 2014).

  • Anticancer Agents

    Gomha et al. (2014) prepared novel thiadiazole and thiazole derivatives incorporating a pyrazole moiety. These compounds exhibited promising anticancer activity, especially against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).

  • Sulfonated Polyacrylamide in Thiazole Synthesis

    Shahbazi-Alavi et al. (2019) used crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 for the synthesis of thiazole derivatives, offering a novel synthetic route for these compounds (Shahbazi-Alavi et al., 2019).

  • Corrosion Inhibitors

    Farahati et al. (2019) synthesized thiazoles and evaluated their use as corrosion inhibitors for copper, showing significant inhibition efficiencies (Farahati et al., 2019).

Safety and Hazards

The safety data sheet for 4-(Methylsulfonyl)phenylboronic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of “4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole” are not explicitly mentioned in the retrieved sources. .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostanoids by the COX enzymes. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in the production of prostanoids. This results in reduced inflammation and pain.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids . This results in a reduction of inflammation and pain at the molecular and cellular levels.

properties

IUPAC Name

4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-21(18,19)14-9-7-12(8-10-14)15-11-20-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFMPOBELCJXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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